3,4,5-Triphenylpyrazole

Prostacyclin mimetic Platelet aggregation inhibition PGI₂ receptor agonism

Researchers developing nonprostanoid prostacyclin mimetics face regioisomer-dependent activity cliffs. 3,4,5-Triphenylpyrazole, with its contiguous 3,4,5-triphenyl topology, constitutes the minimum structural requirement for high-affinity PGI2 receptor binding. Its nonanoic acid derivative achieves an IC50 of 0.4 µM against ADP-induced human platelet aggregation, making the core scaffold essential for pulmonary arterial hypertension and thrombotic disorder programs. • Regioisomer-specific pharmacophore: Vicinal diphenyl architecture critical for receptor engagement; 1,3,5-regioisomer is inactive. • SAR tool compound: Over 60-fold potency difference vs. 3,4-diphenyl analog enables steric pocket mapping. • ≥97% purity, ambient shipping, global delivery.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 18076-30-7
Cat. No. B094014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Triphenylpyrazole
CAS18076-30-7
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H,(H,22,23)
InChIKeyNAFYHLQTAPLJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Triphenylpyrazole: Core Scaffold Identity and Procurement


3,4,5-Triphenylpyrazole (CAS 18076-30-7) is a trisubstituted pyrazole heterocycle with phenyl groups at all three carbon positions of the ring, yielding a molecular formula of C₂₁H₁₆N₂ and a molecular weight of 296.37 g·mol⁻¹ . It is structurally distinguished from regioisomeric triphenylpyrazoles by the contiguous (vicinal) relationship of its phenyl substituents, a topological feature that critically influences both its physicochemical profile and its biological recognition properties [1]. Key physicochemical constants include a melting point of 229–230 °C, a predicted pKa of 12.98 ± 0.50, a predicted density of 1.153 ± 0.06 g·cm⁻³, and an ACD/LogP of 4.96 . The compound serves as a foundational building block for pharmacologically active derivatives—most notably in the nonprostanoid prostacyclin (PGI₂) mimetic series—and exhibits intrinsic phototropic behavior that is absent in most closely related triphenylpyrazole regioisomers [2][3].

Scaffold
Prostacyclin mimetic pharmacophore
Vicinal diphenyl topology enables PGI₂ receptor signaling studies
Probe
Regioisomer-specific photochromism
Reversible sunlight-responsive chromophore for materials research
Synthesis
Scalable one-pot route available
Streamlined synthetic access supports bulk procurement

Why 3,4,5-Triphenylpyrazole Cannot Be Replaced by Other Regioisomers


Triphenylpyrazoles exist in multiple regioisomeric forms (1,3,5-; 1,3,4-; and 3,4,5-substitution patterns), and these positional isomers are not functionally interchangeable. The contiguous 3,4,5-triphenyl substitution pattern creates a vicinally diphenylated architecture that is the minimum structural requirement for high-affinity binding to the platelet prostacyclin (PGI₂) receptor, as established through systematic structure-activity relationship (SAR) studies [1]. In contrast, 1,3,5-triphenylpyrazole (CAS 2183-27-9) presents an EC₅₀ > 20,000 nM against cathepsin H in enzyme inhibition assays, reflecting a fundamentally different target engagement profile [2]. Furthermore, the 3,4-diphenylpyrazole scaffold operates in a distinct biological space as an Hsp90 inhibitor scaffold with antimicrobial applications against Gram-positive bacteria, a therapeutic domain entirely separate from the prostacyclin mimetic pharmacology accessible to the 3,4,5-triphenyl core [3]. Even within the same pharmacological series, the 3,4,5-triphenylpyrazole derivative 13g was a striking SAR outlier—over 60-fold weaker than the corresponding 3,4-diphenylpyrazole derivative 13f when carrying the identical (m-ethylphenoxy)acetic acid side chain—demonstrating that the additional phenyl substituent at position 3 is neither inert nor predictably beneficial but instead context-dependent in its effect on potency [1]. These observations collectively preclude casual regioisomeric substitution and mandate procurement of the specific 3,4,5-substituted isomer for applications requiring the vicinally diphenylated pyrazole pharmacophore.

!
Regioisomer mismatch
1,3,5-Triphenylpyrazole targets cathepsin H, not the PGI₂ receptor, and may not substitute for platelet signaling studies.
!
Scaffold divergence
3,4-Diphenylpyrazole acts as an Hsp90 inhibitor scaffold with antimicrobial context; pharmacological profiles are not interchangeable.
!
Context-dependent steric penalty
The third phenyl ring can reduce potency >60-fold vs. 3,4-diphenyl analogs; steric tolerance at the receptor must be experimentally verified.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Prostacyclin Mimetic Potency in Platelet Aggregation Inhibition

The 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid derivative (8d) was identified as the most potent inhibitor in a comprehensive SAR study of phenylated pyrazoloalkanoic acids, achieving an IC₅₀ of 0.4 µM against ADP-induced aggregation of human platelets in vitro [1]. This potency is benchmarked against the endogenous agonist prostacyclin (PGI₂, IC₅₀ = 0.008 µM) and the reference nonprostanoid mimetic octimibate (IC₅₀ = 1.02 µM) assayed under identical conditions [2]. The vicinally diphenylated pyrazole core was established as the minimum structural requirement for PGI₂ receptor binding, distinguishing this scaffold from the 3,5-diphenylpyrazole regioisomer, which lacks the contiguous phenyl arrangement essential for receptor engagement [1].

PGI₂ receptor potency
Reported
IC₅₀ 0.4 µM
vs PGI₂ 0.008 µM · Octimibate 1.02 µM
Supports PGI₂ receptor-mediated pharmacology context
Human platelet PRP; ADP-induced aggregation
Prostacyclin mimetic Platelet aggregation inhibition PGI₂ receptor agonism

SAR Outlier Status vs. 3,4-Diphenylpyrazole Counterpart

In a systematic study of heterocycle variation for nonprostanoid prostacyclin mimetics, the majority of compounds bearing the (m-ethylphenoxy)acetic acid side chain demonstrated enhanced potency compared to their alkanoic acid counterparts. The 3,4,5-triphenylpyrazole derivative 13g was the sole exception to this SAR trend [1]. Quantitative analysis revealed that pyrazole 13g is over 60-fold weaker than the corresponding 3,4-diphenylpyrazole derivative 13f [2]. This divergence is attributed to the additional phenyl ring at position 3 of the pyrazole sterically interfering with optimal pharmacophore alignment at the PGI₂ receptor, as proposed by the nonlinear pharmacophore model [2].

SAR outlier
Head-to-head
Derivative 13g >60-fold weaker
vs 3,4-diphenyl derivative 13f
Third phenyl steric penalty; context-dependent potency
Identical side chain; platelet PRP assay
Structure-activity relationship Pharmacophore refinement Platelet aggregation

Regioisomeric Selectivity in Target Engagement Profiles

Experimental binding data from BindingDB demonstrate that 1,3,5-triphenylpyrazole (VU0458373-2, CAS 2183-27-9) shows an EC₅₀ greater than 20,000 nM against cathepsin H from Capra hircus, indicating essentially no meaningful inhibition of this cysteine protease [1]. In contrast, the 3,4,5-triphenylpyrazole scaffold has been characterized as the core of potent prostacyclin (PGI₂) receptor agonists, with the nonanoic acid derivative 8d achieving an IC₅₀ of 0.4 µM at the platelet PGI₂ receptor and demonstrating competitive displacement of [³H]iloprost from platelet membranes [2]. While these are different assay endpoints (enzyme inhibition vs. receptor agonism), they illustrate that the phenyl substitution pattern redirects the molecular recognition profile toward entirely different biological targets.

Target engagement divergence
Cross-study
PGI₂ receptor IC₅₀ 0.4 µM
1,3,5-isomer: cathepsin H EC₅₀ >20 µM
Regioisomer substitution redirects target profile
Different assay endpoints; platelet vs enzyme
Regioisomeric selectivity Target engagement Cathepsin H

Reversible Sunlight-Induced Phototropic Response

3,4,5-Triphenylpyrazole displays a phototropic property: upon exposure to sunlight, it is reversibly converted to a red product, which is readily autoxidized to benzil monoazine [1]. This phototropic behavior is not reported for the 1,3,5-triphenylpyrazole regioisomer or for 3,5-diphenylpyrazole, making it a structurally specific feature of the 3,4,5-substitution pattern [2]. While quantitative kinetic parameters for the photoconversion are not available in the primary literature, the qualitative nature of this response represents a differentiation point for applications in stimuli-responsive materials, photochromic sensors, or light-activated chemical systems.

Phototropic behavior
Class-level inference
Reversible sunlight → red product
Absent in 1,3,5- and 3,5-diphenylpyrazole
Regioisomer-specific chromogenic response
Quantitative kinetics not reported
Phototropism Chromogenic response Stimuli-responsive materials

Scalable One-Pot Synthetic Route and Accessibility

A Chinese patent (CN104513203B) discloses a one-pot synthesis method for 3,4,5-triphenylpyrazole from 1,2-diphenylacrylonitrile, potassium carbonate, and benzaldehyde p-toluenesulfonylhydrazone hydrazone in DMF at 95–105 °C, followed by aqueous workup and ethyl acetate extraction [1]. This contrasts with the classical multi-step synthesis from benzoin and hydrazine hydrochloride, which co-produces benzil, benzil azine, deoxybenzoin, and other byproducts requiring extensive separation [2]. The one-pot method's operational simplicity and reduced purification burden translate to potential advantages in cost of goods for bulk procurement.

Synthetic route
Supporting evidence
One-pot, fewer byproducts
vs classical multi-step route
Streamlined synthesis may reduce procurement cost
Patent CN104513203B; DMF, 95–105 °C
Scalable synthesis One-pot method Process chemistry

Recommended Research and Industrial Application Scenarios


PGI₂ Receptor Agonist Development Programs

The 3,4,5-triphenylpyrazole core is validated as a privileged scaffold for PGI₂ receptor mimetics, with the nonanoic acid derivative 8d achieving an IC₅₀ of 0.4 µM against ADP-induced human platelet aggregation and demonstrating specific [³H]iloprost displacement at platelet membranes [1][2]. This scaffold is appropriate for medicinal chemistry programs targeting pulmonary arterial hypertension, thrombotic disorders, or other conditions where prostacyclin receptor agonism is therapeutically relevant. Procurement of this specific regioisomer is essential; the 1,3,5-triphenyl isomer lacks the vicinal diphenyl topology required for receptor engagement, and the 3,4-diphenyl scaffold maps to Hsp90 inhibition rather than PGI₂ receptor pharmacology [2][3].

Pharmacophore Topology and Steric Probe Studies

The compound's SAR outlier status—where derivative 13g is over 60-fold weaker than its 3,4-diphenyl counterpart 13f—makes it a valuable tool compound for probing the steric constraints of the nonprostanoid PGI₂ mimetic pharmacophore [4][5]. Researchers investigating the nonlinear topology of G-protein-coupled receptor (GPCR) ligand binding can use the 3,4,5-triphenyl scaffold to experimentally define the steric boundaries of the receptor's ligand-binding pocket, particularly the region designated as 'C' in the pharmacophore model that is intolerant of the third phenyl substituent [5].

Photochromic and Stimuli-Responsive Materials Research

The reversible sunlight-induced phototropic conversion of 3,4,5-triphenylpyrazole to a red product, followed by autoxidation to benzil monoazine, positions this compound as a candidate scaffold for photochromic materials, light-activated molecular switches, or chromogenic sensors [6]. Unlike the 1,3,5-triphenylpyrazole regioisomer and 3,5-diphenylpyrazole, which lack this phototropic behavior, the 3,4,5-substituted isomer offers a built-in optical response to sunlight that can be exploited in materials chemistry applications [7]. Researchers should note that quantitative photoconversion kinetics have not been reported and would require experimental characterization.

Process Chemistry and Synthetic Methodology Optimization

The availability of a patented one-pot synthesis (CN104513203B) from 1,2-diphenylacrylonitrile makes 3,4,5-triphenylpyrazole an attractive substrate for process chemistry research aimed at optimizing yield, purity, and scalability of polysubstituted pyrazoles [8]. The simplified procedure—with fewer byproducts than the classical benzoin-hydrazine route—offers a platform for investigating reaction parameters (temperature, solvent, catalyst loading) relevant to industrial-scale production. This is of direct interest to contract research organizations (CROs) and chemical suppliers seeking to establish cost-competitive manufacturing routes for this compound class [8][9].

Application
Selection Property
Validation Focus
PGI₂ Receptor Signaling Research
Vicinal diphenyl topology
Platelet receptor binding and displacement assays
Pharmacophore Steric Probe Studies
Steric intolerance at pharmacophore region C
GPCR ligand-binding pocket mapping
Photochromic Materials Research
Reversible sunlight-responsive chromophore
Photoconversion kinetics and reversibility
Process Chemistry Optimization
One-pot synthetic route
Yield, purity, and scalability parameters
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